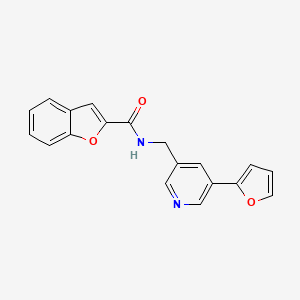

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNNAGHSJOVOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Pyridine Ring Formation: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

Coupling Reactions: The furan and pyridine rings are then coupled using cross-coupling reactions such as the Suzuki or Sonogashira coupling.

Formation of Benzofuran: The benzofuran moiety is synthesized separately, often through cyclization of ortho-hydroxyaryl ketones.

Final Coupling: The final step involves coupling the benzofuran carboxylic acid with the furan-pyridine intermediate using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, HOBt, palladium catalysts for cross-coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide exhibits various biological activities, primarily in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Mechanisms of Action:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest, particularly in the S-phase, inhibiting the proliferation of cancer cells.

Case Study Example :

In a study involving HepG2 liver cancer cells, this compound was found to have an IC50 value indicating potent anticancer activity, significantly lower than standard chemotherapeutics.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens. Research has documented its effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy :

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| N-(furan-pyridine) | 5 | Staphylococcus aureus |

| N-(furan-pyridine) | 10 | Escherichia coli |

This data suggests that the compound can serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Mechanism of Action

The exact mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The furan and pyridine rings might facilitate binding to active sites, while the benzofuran moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Benzamides ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share a thiazole core with pyridine and benzamide substituents. Key differences include:

- Substituents: The pyridinylmethyl-furan group in the target compound replaces the morpholine or dimethylamino groups in 4d and 4h, which may influence receptor selectivity.

- Physical Properties : Thiazole derivatives in are reported as white or yellow solids with melting points ranging from 120–250°C, suggesting the target compound may exhibit similar thermal stability .

Ranitidine-Related Compounds ()

Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, feature furan and nitroacetamide moieties. Comparisons include:

- Functional Groups : The target compound lacks the sulphanyl and nitroacetamide groups critical for ranitidine’s H₂ antagonist activity, implying divergent pharmacological targets.

- Structural Complexity : Ranitidine-related compounds often include polycyclic or branched chains, whereas the target compound has a linear benzofuran-pyridine linkage .

Furo[2,3-b]pyridine Carboxamides ()

Examples like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide share a furopyridine core but differ in substituents:

- Substituent Diversity: The target compound’s benzofuran and furan-pyridine groups contrast with fluorophenyl and trifluoroethylamino groups in and , which are designed for kinase inhibition or metabolic stability.

- Synthesis : Both classes employ coupling agents (e.g., HATU) and amine intermediates, suggesting shared synthetic routes despite structural variations .

Comparative Data Table

Key Research Findings and Implications

- Structural Advantages : The benzofuran-pyridine hybrid may offer improved aromatic stacking and solubility compared to thiazole or ranitidine-like compounds .

- Synthetic Challenges : Unlike ranitidine derivatives, the absence of sulphanyl groups simplifies synthesis but may reduce gastrointestinal targeting .

- Biological Potential: Furopyridine analogs in and show kinase inhibition, suggesting the target compound could be optimized for similar pathways .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, identified by its CAS number 2034536-18-8, is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H14N2O3 |

| Molecular Weight | 318.3 g/mol |

| CAS Number | 2034536-18-8 |

| Structure | Structure |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as aromatase (CYP19), which is crucial in estrogen biosynthesis. In vitro studies indicated that related compounds displayed IC50 values ranging from 1.3 to 25.1 µM against aromatase, suggesting that this compound may have comparable or improved efficacy depending on its structural modifications .

- DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication processes, which is particularly relevant in cancer therapies where cell proliferation needs to be inhibited.

- Receptor Binding : It can bind to various receptors on cell surfaces, modulating signal transduction pathways that are pivotal in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives of benzofuran and furan were evaluated for their anticancer properties against human breast cancer cells and non-small cell lung cancer cells. The results indicated significant inhibition rates at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study reported moderate to good antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for Gram-positive and Gram-negative bacteria . This suggests a broad spectrum of activity that could be beneficial in treating infections.

Case Studies

- In Vitro Studies on Aromatase Inhibition : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit aromatase activity using human placental microsomes. The most potent derivative showed an IC50 value of 1.3 µM, indicating strong potential for further development into therapeutic agents .

- Anticancer Efficacy Assessment : A recent assessment involving molecular docking simulations indicated that the binding affinity of this compound with specific cancer targets was significantly higher than that of traditional chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide with high purity?

- Methodological Answer : The synthesis requires multi-step organic reactions, including condensation and cyclization, with strict control of temperature (often 60–100°C), solvent selection (e.g., DMF or THF), and reaction time. Purification via column chromatography or recrystallization is critical to isolate intermediates and the final product. Analytical techniques like HPLC (≥95% purity) and NMR (to confirm functional groups) are essential for quality control .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify the furan, pyridine, and benzofuran moieties. Mass spectrometry (HRMS) confirms the molecular weight (e.g., ~272.30 g/mol). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds. Cross-referencing with synthetic intermediates ensures structural accuracy .

Q. What biological screening approaches are recommended for initial activity assessment?

- Methodological Answer : Prioritize in vitro assays targeting kinases, GPCRs, or enzymes (e.g., tyrosine kinases), given the compound’s structural similarity to kinase inhibitors. Use cell viability assays (MTT or ATP-lite) for anticancer potential and ELISA for anti-inflammatory cytokine profiling. Dose-response curves (IC50) should be established at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Step 1 : Use LC-MS to identify byproducts (e.g., incomplete amide coupling or furan ring oxidation).

- Step 2 : Optimize reaction conditions: Adjust stoichiometry (e.g., 1.2 equiv of coupling agents), use inert atmospheres (N2/Ar) to prevent oxidation, or switch catalysts (e.g., Pd/C for cross-couplings).

- Step 3 : Validate with DoE (Design of Experiments) to assess interactions between variables (temperature, solvent, time) .

Q. What mechanisms underlie the compound’s interaction with biological targets like kinases?

- Methodological Answer : Computational docking (e.g., AutoDock Vina ) predicts binding to kinase ATP pockets via hydrogen bonding (amide group with backbone NH of kinase) and π-π stacking (benzofuran with hydrophobic residues). Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) and kinase inhibition assays (e.g., ADP-Glo™) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

- Methodological Answer :

- Modification 1 : Replace the furan-2-yl group with thiophene (electron-rich) to enhance π-stacking.

- Modification 2 : Introduce electron-withdrawing groups (e.g., -CF3) to the benzofuran ring to improve metabolic stability.

- Evaluation : Test derivatives in HEK293 cells transfected with target receptors (e.g., JAK2) and compare IC50 values. SAR trends are quantified using QSAR models .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Use co-solvents (PEG-400) or nanoformulations (liposomes).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Introduce methyl groups to block metabolically labile positions.

- Permeability : Assess via Caco-2 monolayer assays ; logP values >3 may require prodrug strategies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Reproducibility Check : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays : Confirm anticancer activity via both apoptosis flow cytometry (Annexin V/PI) and clonogenic survival .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., benzofuran-carboxamides) to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.